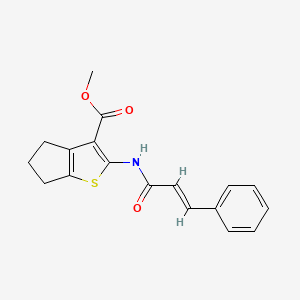![molecular formula C17H18ClNO3S2 B11680648 (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11680648.png)
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a chlorinated phenol moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the carbonyl group may produce alcohols.
科学研究应用
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Uniqueness
Compared to similar compounds, (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features
属性
分子式 |
C17H18ClNO3S2 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18ClNO3S2/c1-22-13-9-11(18)7-10(15(13)20)8-14-16(21)19(17(23)24-14)12-5-3-2-4-6-12/h7-9,12,20H,2-6H2,1H3/b14-8- |
InChI 键 |
HUZUAVZJTJGLSE-ZSOIEALJSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)Cl |
规范 SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680575.png)
![2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11680576.png)
![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11680584.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680599.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11680600.png)
![2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B11680602.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11680610.png)
![ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11680619.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680627.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680643.png)
![(E)-3-(3,4-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B11680646.png)

![5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11680652.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11680655.png)
